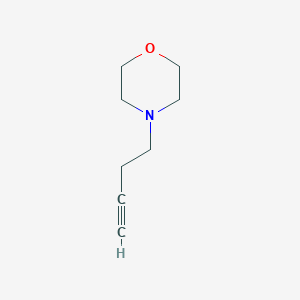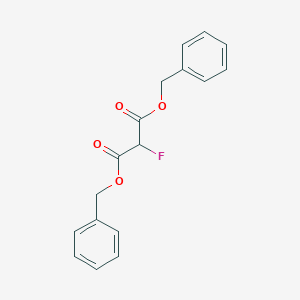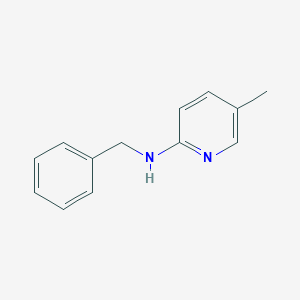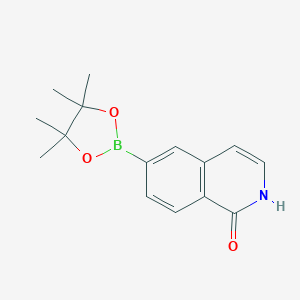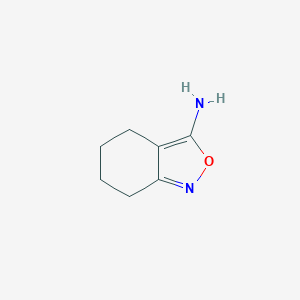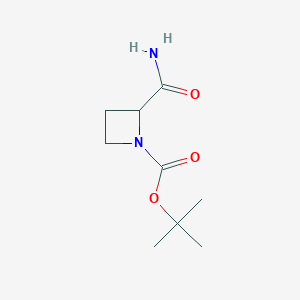
tert-Butyl 2-carbamoylazetidine-1-carboxylate
Übersicht
Beschreibung
“tert-Butyl 2-carbamoylazetidine-1-carboxylate” is a chemical compound with the CAS Number: 1219220-82-2 . It has a molecular weight of 200.24 and its IUPAC name is tert-butyl 2- (aminocarbonyl)-1-azetidinecarboxylate .
Molecular Structure Analysis
The InChI code for “tert-Butyl 2-carbamoylazetidine-1-carboxylate” is 1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-6(11)7(10)12/h6H,4-5H2,1-3H3, (H2,10,12) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“tert-Butyl 2-carbamoylazetidine-1-carboxylate” has a molecular weight of 200.24 . It is stored in a sealed, dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Environmental Impact
Synthetic Phenolic Antioxidants
Tert-butyl compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are widely used as synthetic phenolic antioxidants in industrial and commercial products to retard oxidative reactions and extend product shelf life. Their environmental occurrence, human exposure, and associated toxicity have been subjects of extensive study, highlighting the need for future research on novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).
Natural Neo Acids and Neo Alkanes
Tert-butyl groups feature in the structure of various natural and synthetic bioactive compounds. These compounds exhibit potential as antioxidants and have applications in cosmetic, agronomic, and pharmaceutical industries. This underscores the importance of tert-butyl derivatives in developing new chemical preparations with beneficial properties (Dembitsky, 2006).
Environmental Degradation and Remediation
Biodegradation of Ether Compounds
Studies on the biodegradation and fate of tert-butyl ether compounds in the environment have revealed microbial pathways capable of decomposing these compounds under aerobic conditions. Such research is crucial for understanding and mitigating the environmental impact of these substances (Thornton et al., 2020).
Adsorption Studies for Environmental Remediation
The presence of methyl tert-butyl ether (MTBE) in the environment has prompted research into adsorption techniques for its removal from water. This research highlights the broader applicability of tert-butyl compounds in environmental science and the development of methods for their removal from contaminated sites (Vakili et al., 2017).
Biocatalyst Inhibition by Carboxylic Acids
Understanding Biocatalyst Inhibition
Tert-butyl compounds, such as tert-butyl alcohol, are involved in studies concerning the inhibition of microbial biocatalysts by carboxylic acids. These studies are essential for the development of more robust microbial strains for industrial applications, highlighting the intersection of tert-butyl chemistry with biotechnology (Jarboe et al., 2013).
Safety And Hazards
The safety information available indicates that “tert-Butyl 2-carbamoylazetidine-1-carboxylate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
tert-butyl 2-carbamoylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-6(11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEIKFCAPOYPHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-carbamoylazetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



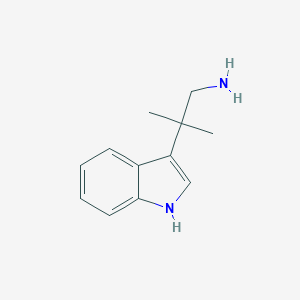
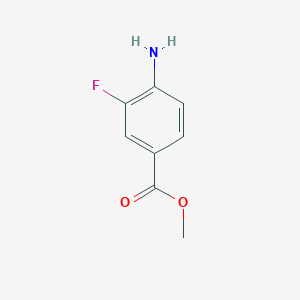
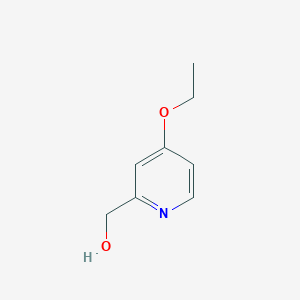
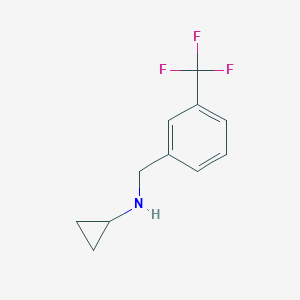
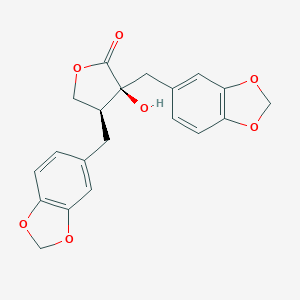
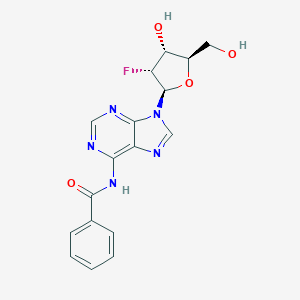
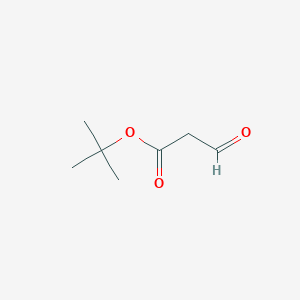
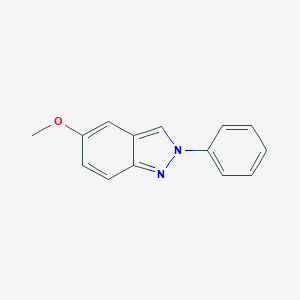
![Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B168609.png)
